N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine
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Overview
Description
N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzyl ring, along with an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2,6-dimethoxybenzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the benzylamine to corresponding benzaldehyde or carboxylic acid derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding amine derivatives.
Major Products Formed
The major products formed from these reactions include substituted benzylamines, benzaldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the benzyl ring play a crucial role in its binding affinity and activity. The ethylamine side chain is involved in interactions with biological receptors, potentially affecting neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
N-[(4-bromo-2,6-dimethoxyphenyl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c1-5-15(6-2)9-11-12(16-3)7-10(14)8-13(11)17-4/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFGJSMQHAKUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C=C1OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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